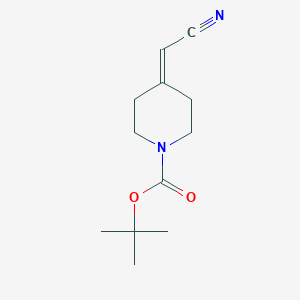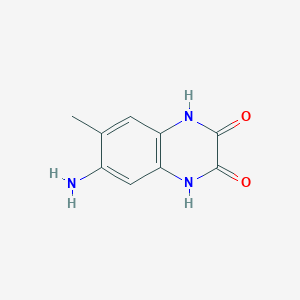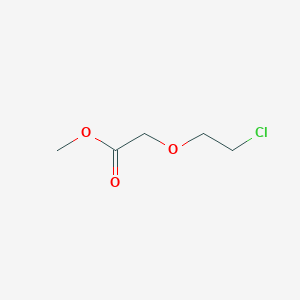
1-Amino-2-(4-(benciloxi)fenil)propan-2-ol
Descripción general
Descripción
The compound 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol is a chemical that belongs to a class of organic compounds known for their potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of an aryloxy group and an amino propanol moiety. These structural features are often seen in molecules with biological activity, such as beta-adrenergic blocking agents .
Synthesis Analysis
The synthesis of related compounds, particularly beta-adrenergic blocking agents, involves the introduction of heterocyclic moieties either on the aryl group or amidic group. The synthesis process described in the first paper indicates that these compounds can be synthesized with varying degrees of potency compared to known beta-blockers like propranolol. The synthesis typically involves multiple steps, including the condensation reactions, which are key to forming the desired molecular framework.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol has been analyzed using X-ray diffraction analysis, as mentioned in the second paper . The crystal structures of these compounds reveal details about their conformation in different environments, which is crucial for understanding their interaction with biological targets. The paper discusses the conformations of the amine fragments and the crystal packing, which is dominated by hydrogen-bonded chains or rings, depending on the specific compound .
Chemical Reactions Analysis
The chemical reactions involving compounds with an aryloxy and amino propanol structure can lead to the formation of various derivatives with potential biological activities. For instance, the third paper describes the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary amines to produce aminomethoxy derivatives. These reactions are typically carried out under controlled conditions to yield products with the desired structural features and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol are influenced by their molecular structure. The presence of functional groups such as the aryloxy group and the amino group can affect properties like solubility, melting point, and reactivity. The synthesized compounds are often characterized using techniques such as IR, 1H, and 13C NMR spectroscopy to confirm their structure . Additionally, these compounds are evaluated for their antimicrobial properties, indicating their potential use as antiseptics .
Aplicaciones Científicas De Investigación
Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de “1-Amino-2-(4-(benciloxi)fenil)propan-2-ol”, centrándose en aplicaciones únicas en diferentes campos:
Actividad anticancerígena
Este compuesto ha sido estudiado por su potencial en el tratamiento del cáncer. Ha mostrado resultados antiproliferativos potentes contra líneas celulares de cáncer A549 e indujo apoptosis en células cancerosas .
Síntesis y caracterización
Se han desarrollado nuevos métodos para sintetizar este compuesto, que ofrecen un rendimiento mejorado y una purificación más fácil. Estos métodos tienen aplicaciones en la creación de nuevas entidades químicas .
Intermediarios farmacéuticos
El compuesto sirve como intermedio en la síntesis de varios agentes farmacéuticos, particularmente aquellos con propiedades anticancerígenas potenciales .
Propiedades antioxidantes y antimicrobianas
La investigación indica que los derivados de este compuesto pueden poseer propiedades antioxidantes y antimicrobianas, lo que podría ser beneficioso en el desarrollo de nuevos medicamentos .
Síntesis química
Se utiliza en procesos de síntesis química, como la preparación de colorantes hetaril-azofenol a través de aminas heterocíclicas en ácido nitrosilsulfúrico .
Análisis de la estructura cristalina
El compuesto se ha utilizado en cristalografía para estudiar estructuras moleculares y parámetros de desplazamiento fórmico, lo cual es crucial para comprender las interacciones químicas .
Síntesis enantioselectiva
Juega un papel en la síntesis enantioselectiva, que es importante para crear compuestos con propiedades quirales específicas .
Reacciones de química orgánica
El grupo benciloxi en el compuesto es significativo para las reacciones en la posición bencílica, que son clave en la síntesis orgánica .
In Silico Design, Synthesis and Anticancer Activity of 3′-(4 … - SSRN Synthesis and characterization of new benzyl‐protected 2‐iodo‐4 … 4-(Benzyloxy)phenol 98 103-16-2 - MilliporeSigma 1-Amino-2-(4-benzyloxy-phenyl)-propan-2-ol | 305448-20-8 - MilliporeSigma Synthesis, structural analysis, in vitro antioxidant, antimicrobial … Qin-Juan Xu* Crystal structure of N-(5-(2-(benzyl(1- (4-methoxyphenyl … Enantioselective Aminomethylation of 1-(Benzyloxy)propan-2 … - Springer Reactions at the benzylic position (video) | Khan Academy
Propiedades
IUPAC Name |
1-amino-2-(4-phenylmethoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-16(18,12-17)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,18H,11-12,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLFEEFBKRFPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567316 | |
| Record name | 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305448-20-8 | |
| Record name | 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)


![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)
![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)



![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)
